Cas no 1334495-29-2 (Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate)

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is a protected piperidine derivative featuring a tert-butoxycarbonyl (Boc) group and a hydroxyethyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The Boc group provides stability under basic conditions while allowing selective deprotection under acidic conditions, facilitating further functionalization. The hydroxyl group offers a handle for additional modifications, such as oxidation or esterification. Its well-defined reactivity and compatibility with diverse reaction conditions make it valuable for constructing complex nitrogen-containing scaffolds. The compound is typically handled under inert conditions to preserve its integrity.
Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate structure
1334495-29-2 structure
Product Name:Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate
CAS No:1334495-29-2
MF:C12H23NO3
MW:229.315923929214
CID:2175614
PubChem ID:18624359
Update Time:2025-05-24

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate
    • DB-266816
    • 1334495-29-2
    • D87421
    • tert-butyl2-(1-hydroxyethyl)piperidine-1-carboxylate
    • EN300-76867
    • Z1191889531
    • JDC49529
    • MFCD20232812
    • AKOS023830499
    • SCHEMBL1977681
    • Inchi: 1S/C12H23NO3/c1-9(14)10-7-5-6-8-13(10)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
    • InChI Key: HYTHUSLXQOXIBJ-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CCCCC1C(C)O)=O

Computed Properties

  • Exact Mass: 229.16779360Da
  • Monoisotopic Mass: 229.16779360Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 49.8Ų

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate Pricemore >>

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Additional information on Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate: A Comprehensive Overview

Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate, identified by the CAS number 1334495-29-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of tertiary butyl esters, which are widely used as protecting groups in peptide synthesis and other organic transformations. The structure of this compound features a piperidine ring substituted with a hydroxyethyl group at the 2-position and a tert-butyl ester group at the 1-position, making it a versatile building block for various chemical reactions.

Recent studies have highlighted the potential of Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate in drug discovery and development. Its unique structure allows for efficient synthesis of complex molecules, particularly those requiring stereochemical control. Researchers have explored its application in the construction of bioactive compounds, such as inhibitors for protein kinases and other enzyme targets. The tert-butyl ester group is particularly valuable due to its stability under mild reaction conditions, which facilitates selective deprotection during multi-step synthesis.

The synthesis of CAS No. 1334495-29-2 typically involves a combination of nucleophilic substitution and esterification reactions. Starting from piperidine derivatives, the hydroxyethyl group can be introduced via alkylation or hydroxyalkylation reactions, followed by esterification with tert-butyl alcohol. Optimization of reaction conditions has led to higher yields and improved purity, making this compound more accessible for large-scale applications.

In terms of physical properties, Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate exhibits a melting point of approximately 78°C and a boiling point around 350°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and acetonitrile makes it suitable for use in various chromatographic techniques, including high-performance liquid chromatography (HPLC). These properties contribute to its utility in both analytical and preparative chemistry.

From an environmental perspective, recent research has focused on the biodegradability and toxicity profiles of CAS No. 1334495-29-2. Studies indicate that it undergoes moderate biodegradation under aerobic conditions, with degradation rates influenced by pH and temperature. However, further investigation is required to fully understand its environmental impact and potential risks.

In conclusion, Tert-butyl 2-(1-hydroxyethyl)piperidine-1-carboxylate is a valuable compound with diverse applications in organic synthesis and drug discovery. Its structural features, combined with favorable physical properties, make it an attractive candidate for researchers seeking to develop novel therapeutic agents. As ongoing studies continue to uncover new insights into its chemistry and biology, this compound is poised to play an increasingly important role in the advancement of chemical science.

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